molecular formula C14H23IO2Si B1404117 tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane CAS No. 940876-04-0

tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane

Cat. No.: B1404117
CAS No.: 940876-04-0
M. Wt: 378.32 g/mol
InChI Key: VZSOINAPJXZVPZ-UHFFFAOYSA-N
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Description

tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane: is an organosilicon compound with a unique structure that allows for a wide range of applications. This compound is particularly notable for its use in scientific research, including the synthesis of pharmaceuticals and the development of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of acid catalysts to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the iodophenoxy group to other functional groups.

    Substitution: The iodophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Silanols or siloxanes.

    Reduction: Compounds with reduced functional groups.

    Substitution: New compounds with substituted nucleophiles.

Scientific Research Applications

tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Employed in the development of bioactive compounds and probes.

    Medicine: Plays a role in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of advanced materials, including polymers and coatings.

Comparison with Similar Compounds

  • tert-Butyl 3-(2-iodoethoxy)propanoate
  • tert-Butyl-(2-iodoethoxy)dimethylsilane

Comparison: tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane is unique due to the presence of both iodophenoxy and dimethylsilane groups, which confer distinct reactivity patterns. Compared to similar compounds, it offers a broader range of applications in synthesis and material science .

Properties

IUPAC Name

tert-butyl-[2-(3-iodophenoxy)ethoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23IO2Si/c1-14(2,3)18(4,5)17-10-9-16-13-8-6-7-12(15)11-13/h6-8,11H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSOINAPJXZVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23IO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701168452
Record name 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940876-04-0
Record name 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=940876-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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